(Rac)-Benpyrine -

(Rac)-Benpyrine

Catalog Number: EVT-10955867
CAS Number:
Molecular Formula: C16H16N6O
Molecular Weight: 308.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-Benpyrine, also known as 1-(phenylmethyl)-4-(9H-purin-6-ylamino)-2-pyrrolidinone, is a compound recognized for its potent inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This compound is classified under the category of small molecule inhibitors and is primarily utilized in research related to inflammatory diseases. The chemical structure of (Rac)-Benpyrine includes a molecular formula of C16H16N6OC_{16}H_{16}N_{6}O and a molecular weight of 308.34 g/mol .

Source and Classification

(Rac)-Benpyrine is synthesized in laboratory settings and is not derived from natural sources. It is classified as a synthetic organic compound with specific applications in pharmacological research, particularly concerning its role as an inhibitor of TNF-α, which plays a critical role in inflammatory processes and autoimmune diseases . The compound is available from various suppliers, including Cayman Chemical and MedChemExpress, which provide detailed specifications and safety data sheets .

Synthesis Analysis

Methods

The synthesis of (Rac)-Benpyrine typically involves multi-step organic reactions. The most common synthetic route includes the following steps:

  1. Formation of the Pyrrolidinone Ring: A starting material containing a phenyl group is reacted with a purine derivative to form the pyrrolidinone structure.
  2. Purification: The crude product undergoes purification techniques such as recrystallization or chromatography to isolate (Rac)-Benpyrine.

Technical Details

The synthesis can be optimized using various techniques, including microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times. The use of co-solvents like dimethyl sulfoxide can facilitate the dissolution of reactants .

Molecular Structure Analysis

Structure

(Rac)-Benpyrine features a complex molecular structure characterized by:

  • Pyrrolidinone Core: A five-membered ring containing nitrogen.
  • Phenyl Group: Attached to the nitrogen atom, enhancing lipophilicity.
  • Purine Derivative: Contributes to its biological activity.

Data

The compound's structural data includes:

  • CAS Number: 1333714-43-4
  • Molecular Weight: 308.34 g/mol
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 4.4 mg/mL .
Chemical Reactions Analysis

Reactions

(Rac)-Benpyrine primarily acts through non-covalent interactions with TNF-α, inhibiting its activity and preventing downstream inflammatory signaling. The key reactions include:

  1. Binding to TNF-α: The compound binds competitively to the receptor-binding site on TNF-α.
  2. Inhibition of TNF Receptor Interaction: This prevents the activation of TNF receptor 1, thereby modulating inflammatory responses .

Technical Details

The inhibitory potency is quantified using IC50 values; for (Rac)-Benpyrine, this value is approximately 0.109 µM, indicating strong binding affinity .

Mechanism of Action

(Rac)-Benpyrine exerts its effects by selectively inhibiting TNF-α-mediated signaling pathways. Upon binding to TNF-α, it blocks the interaction between TNF-α and its receptor, leading to decreased activation of pro-inflammatory pathways. This mechanism is crucial for therapeutic applications in conditions characterized by excessive inflammatory responses, such as rheumatoid arthritis and Crohn's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Melting Point: Not specified but generally stable under standard laboratory conditions.

Chemical Properties

Relevant Data or Analyses

The flash point is not applicable for this compound, indicating that it does not ignite easily under standard laboratory conditions.

Applications

(Rac)-Benpyrine has significant applications in scientific research, particularly in studies focused on:

  • Inflammatory Diseases: As an inhibitor of TNF-α, it is used to investigate therapeutic strategies for diseases like rheumatoid arthritis and psoriasis.
  • Pharmacological Studies: It serves as a model compound for developing new anti-inflammatory agents targeting TNF signaling pathways .
Introduction to TNF-α Inhibition Strategies in Autoimmune Therapeutics

Rationale for Small-Molecule Tumor Necrosis Factor-Alpha Inhibitor Development

Biologic tumor necrosis factor-alpha inhibitors (e.g., infliximab, adalimumab, etanercept) revolutionized autoimmune disease management but possess inherent pharmacological limitations. Small-molecule inhibitors like Benpyrine racemate emerge as strategically significant alternatives addressing these constraints through distinct mechanisms:

  • Oral Bioavailability: Benpyrine racemate exhibits oral activity with dose-dependent efficacy demonstrated in murine collagen-induced arthritis models at 25–50 mg/kg doses, achieving systemic exposure unattainable with protein-based biologics [4] [10]. This circumvents the parenteral administration required for monoclonal antibodies and fusion proteins, significantly improving patient compliance and long-term treatment feasibility.
  • Manufacturing Economics: Biologics require complex mammalian cell culture systems, purification technologies, and cold-chain distribution, contributing to costs exceeding $15,000 annually per patient [2] [9]. Benpyrine racemate’s synthetic organic preparation (CAS 1333714-43-4) utilizes scalable chemical synthesis, potentially reducing production costs by >90% and expanding global accessibility [3] [7].
  • Molecular Targeting Mechanism: Unlike monoclonal antibodies that neutralize both soluble and transmembrane tumor necrosis factor-alpha, Benpyrine racemate specifically disrupts tumor necrosis factor-alpha trimerization and receptor binding interactions. Nuclear factor kappa-light-chain-enhancer of activated B cells translocation assays confirm inhibition of tumor necrosis factor-alpha-induced signaling at 5–10 μM concentrations in macrophages, demonstrating intracellular target engagement [4] [10].
  • Cytokine Modulation Profile: In vivo studies reveal multi-cytokine regulation where Benpyrine racemate (50 mg/kg oral) reduces serum interferon-gamma, interleukin-1 beta, and interleukin-6 while elevating anti-inflammatory interleukin-10 – effects correlated with reduced paw swelling in arthritic models [7] [10]. This broad immunomodulatory activity suggests advantages over monoclonal antibodies' narrower target specificity.

Table 1: Comparative Attributes of Biologic versus Small-Molecule Tumor Necrosis Factor-Alpha Inhibitors

AttributeBiologic InhibitorsSmall-Molecule Inhibitors (e.g., Benpyrine racemate)
Molecular Weight75–150 kDa308.34 Da
Administration RouteSubcutaneous/IntravenousOral
Production Cost>$15,000/yearEstimated <$1,500/year
Stability RequirementsCold-chain (2–8°C)Ambient temperature
Target SpecificitySoluble/transmembrane tumor necrosis factor-alphaTumor necrosis factor-alpha trimerization interface
Half-life7–20 daysHours (enabling rapid clearance)

Historical Limitations of Biologic Tumor Necrosis Factor-Alpha Inhibitors

First-generation tumor necrosis factor-alpha blockers established clinical efficacy but introduced logistical and pharmacological challenges that persist as treatment barriers:

  • Immunogenicity: Chimeric (infliximab) and humanized monoclonal antibodies induce anti-drug antibodies in ~30% of patients within 12 months, reducing drug bioavailability and clinical response. Immunogenicity necessitates dose escalation or switching to alternative biologics, increasing treatment failure rates [5] [9]. Fully human monoclonal antibodies (adalimumab, golimumab) exhibit lower immunogenicity but still demonstrate 5–10% antibody formation rates, undermining long-term efficacy.
  • Pharmacokinetic Inconveniences: Subcutaneous formulations require biweekly–monthly injections, while intravenous administrations (e.g., infliximab) necessitate clinic visits every 4–8 weeks. This burdens patients with chronic disease management complexities absent in oral dosing regimens [9].
  • Biosimilar Limitations: Patent expirations (e.g., infliximab in 2018) enabled biosimilar development (CT-P13), yet manufacturing heterogeneity persists. Glycosylation variance, aggregation propensity, and oxidation variants necessitate extensive analytical characterization, preventing true generic substitution and limiting cost reductions to ~30% versus originator biologics [9].
  • Cold-Chain Dependence: Global distribution remains constrained by refrigeration requirements, with real-world studies confirming reduced stability after >72 hours at 25°C. This excludes regions with limited healthcare infrastructure from reliable access [2] [5].

These limitations collectively justify the pharmaceutical industry’s pivot toward orally bioavailable, synthetically tractable small molecules like Benpyrine racemate that bypass cold-chain logistics and injection devices while offering tunable pharmacokinetics.

Structural Biology of Tumor Necrosis Factor-Alpha/Tumor Necrosis Factor Receptor 1 Interaction Complex

Rational design of Benpyrine racemate required atomic-level understanding of tumor necrosis factor-alpha’s quaternary structure and receptor binding interfaces:

  • Tumor Necrosis Factor-Alpha Trimer Architecture: Functional tumor necrosis factor-alpha exists as a 52 kDa homotrimer, with each monomer containing a β-sandwich jellyroll fold. The trimerization interface creates three identical grooves at monomer boundaries that serve as druggable pockets for small-molecule intervention [6] [8]. Synthetic tumor necrosis factor-alpha produced via native chemical ligation confirms this trimer as the biologically active conformation critical for receptor activation [8].
  • Tumor Necrosis Factor Receptor 1 Binding Epitopes: Tumor necrosis factor receptor 1 engagement occurs primarily through ligand residues Tyr59, Leu60, Gln61, and Leu62 within the cleft between two adjacent tumor necrosis factor-alpha subunits. This interaction initiates two signaling pathways:
  • Complex 1 Formation (pro-inflammatory): Tumor necrosis factor receptor 1-associated death domain protein recruits tumor necrosis factor receptor-associated factor 2/5, cellular inhibitor of apoptosis protein 1/2, and receptor-interacting serine/threonine-protein kinase 1, activating nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases [6].
  • Complex 2 Formation (apoptotic/necroptotic): Internalization induces caspase-8-mediated apoptosis via Fas-associated protein with death domain or receptor-interacting serine/threonine-protein kinase 3/mixed lineage kinase domain-like protein-dependent necroptosis [6].
  • Benpyrine’s Structural Inhibition Mechanism: Benpyrine racemate (C₁₆H₁₆N₆O) binds the tumor necrosis factor-alpha trimer interface with computational docking affinity values < -9.0 kcal/mol, preventing conformational rearrangement required for tumor necrosis factor receptor 1 docking [4]. This allosteric inhibition was validated via tumor necrosis factor-alpha-triggered caspase activation assays showing 80% suppression at 20 μM Benpyrine concentrations, confirming disruption of the death signaling complex assembly [4] [10].

Table 2: Key Structural Domains in Tumor Necrosis Factor-Alpha Signaling and Benpyrine Intervention

Structural ElementFunctional RoleBenpyrine racemate Intervention
TNF-α monomer β-strandsForms stable subunit for trimer assemblyDisrupts subunit orientation via hydrophobic pocket binding
TNF-α trimer interfaceCreates TNFR1 binding groovesAllosteric blockade of receptor docking sites
TNFR1 CRD2/CRD3 domainsDirect tumor necrosis factor-alpha interactionPrevents tumor necrosis factor-alpha/TNFR1 complex formation
TRADD death domainInitiates Complex 1/2 assemblyIndirect suppression via upstream ligand inhibition
Receptor-interacting serine/threonine-protein kinase 1 ubiquitination siteNuclear factor kappa-light-chain-enhancer of activated B cells activationAttenuated via reduced tumor necrosis factor receptor 1 recruitment

The pyrrolidine-2,5-dione scaffold of Benpyrine derivatives was optimized using structure-based drug design to enhance complementarity with tumor necrosis factor-alpha’s hydrophobic clefts, achieving 50% inhibitory concentration values of 1.2–3.8 μM in cell-based tumor necrosis factor-alpha neutralization assays [1]. This exemplifies how structural insights directly enable small-molecule innovation targeting previously "undruggable" cytokine interfaces.

Properties

Product Name

(Rac)-Benpyrine

IUPAC Name

1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)

InChI Key

HUWOMAVUXTXEKT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.